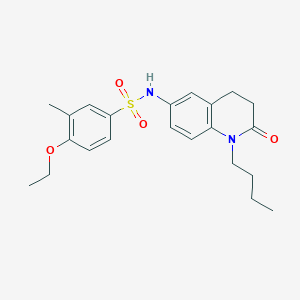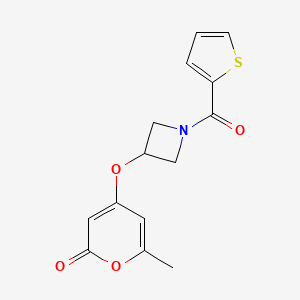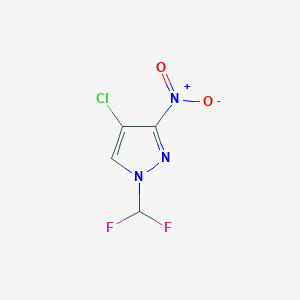
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule. It contains functional groups such as hydroxyl (-OH), methoxy (-OCH3), and amide (-CONH2). These functional groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the hydroxyl group can participate in reactions like deprotonation to form a strong nucleophile, or it can act as a leaving group in substitution reactions. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the types of functional groups it contains .Scientific Research Applications
Pharmacological Activities of Related Compounds
Compounds similar in structure to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,2-diphenylacetamide, such as those involving methoxy and phenyl groups, often exhibit a range of pharmacological activities. For instance, Paeonol (2-hydroxy-4-methoxy acetophenone) , a compound with some structural resemblance, has been extensively studied for its wide range of pharmacological effects including antimicrobial, anti-inflammatory, antipyretic analgesic, and antioxidant activities (Wang, J., Wu, G., Chu, H., Wu, Z., & Sun, J., 2020). This suggests that this compound could potentially be explored for similar pharmacological applications, given the structural similarities.
Potential for Antidepressant Effects
Another area of interest in scientific research involving related compounds is their potential for treating depression. Compounds acting on the AMPA receptor , for example, have shown promising antidepressant effects with rapid onset times. This is significant because it points towards a new direction for developing novel antidepressants beyond the traditional focus on NMDA receptor antagonists like ketamine (Yang, C., Zhou, W., Li, X., Yang, J., Szewczyk, B., Pałucha-Poniewiera, A., Poleszak, E., Pilc, A., & Nowak, G., 2012). Although this compound is not directly mentioned, its structural components suggest potential for investigation in similar pharmacological pathways.
Synthesis and Pharmacological Evaluation
Research into the synthesis and pharmacological evaluation of structurally related compounds, such as 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides , has demonstrated their antimicrobial activity. These studies focus on developing compounds with specific functional groups that exhibit significant biological activities, highlighting the importance of chemical synthesis in discovering new drugs with potential applications in medicine (Kumar, R., Kumar, S., & Khan, M., 2020). This underscores the potential research value of this compound in exploring new pharmacological activities through synthesis and evaluation.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-25(28,17-19-13-15-22(29-2)16-14-19)18-26-24(27)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,17-18H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFRZGPADSIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)


![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)



![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
